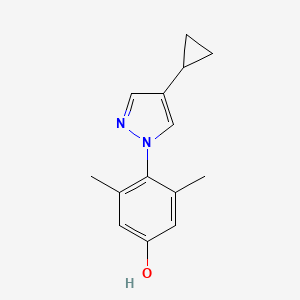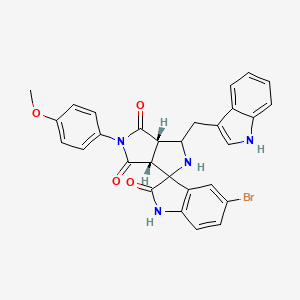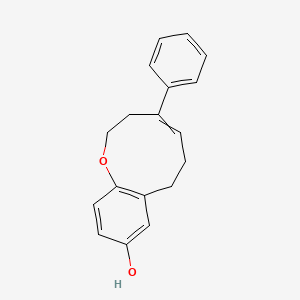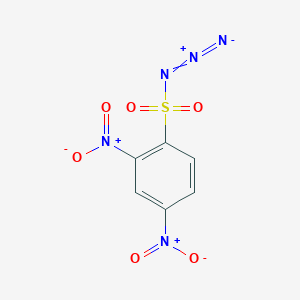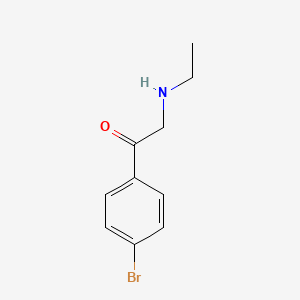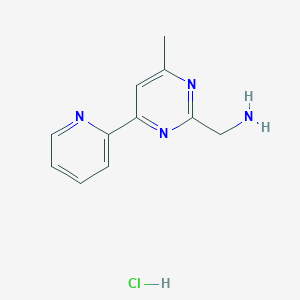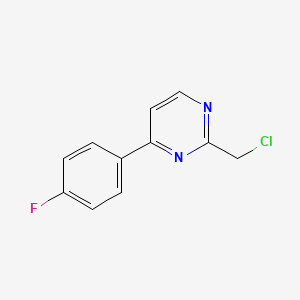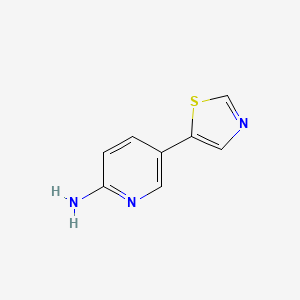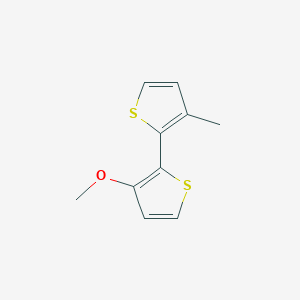
3-Methoxy-3'-methyl-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-3’-methyl-2,2’-bithiophene is an organic compound with the molecular formula C10H10OS2. It belongs to the class of bithiophenes, which are compounds containing two thiophene rings. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis and materials science due to their unique electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxy-3’-methyl-2,2’-bithiophene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with a halogenated thiophene under the catalysis of palladium. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
the Suzuki–Miyaura coupling reaction is a widely used method in the chemical industry for the synthesis of various bithiophene derivatives due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-3’-methyl-2,2’-bithiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of halogenated thiophenes.
Applications De Recherche Scientifique
3-Methoxy-3’-methyl-2,2’-bithiophene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mécanisme D'action
The mechanism of action of 3-Methoxy-3’-methyl-2,2’-bithiophene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxythiophene: A thiophene derivative with a methoxy group at the 3-position.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3-position.
2,2’-Bithiophene: A compound containing two thiophene rings without any substituents
Uniqueness
3-Methoxy-3’-methyl-2,2’-bithiophene is unique due to the presence of both a methoxy group and a methyl group on the bithiophene structure. This combination of substituents can influence the electronic properties and reactivity of the compound, making it valuable for specific applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
919792-41-9 |
|---|---|
Formule moléculaire |
C10H10OS2 |
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
2-(3-methoxythiophen-2-yl)-3-methylthiophene |
InChI |
InChI=1S/C10H10OS2/c1-7-3-5-12-9(7)10-8(11-2)4-6-13-10/h3-6H,1-2H3 |
Clé InChI |
USFIQKDSAJFZNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C2=C(C=CS2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![N-(4-bromophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B12635635.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]thiophene](/img/structure/B12635639.png)
![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)

